molecular formula C14H14N2O B1352837 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime CAS No. 70289-35-9

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime

Cat. No. B1352837
CAS RN: 70289-35-9
M. Wt: 226.27 g/mol
InChI Key: CISKZGJZNWBKSC-XNTDXEJSSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime” is C14H14N2O . The molecular weight is 226.27400 .


Physical And Chemical Properties Analysis

“2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime” is a yellow solid. It has a density of 1.04g/cm3 . The boiling point is 365.8ºC at 760 mmHg . The flash point is 175.1ºC .

Scientific Research Applications

Application in Antiulcer Agents

  • Moffett et al. (1979) explored the use of pyridinecarboxaldehyde O-substituted oximes in preventing gastric ulcers in rats. Their research showed that many of these oxime ethers were active in this context, indicating potential therapeutic applications (Moffett et al., 1979).

Reactions with Group III Elements

  • Pattison and Wade (1968) investigated the reactions of Pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements. They observed the formation of oximates in certain conditions, contributing to the understanding of coordination chemistry and potentially informing the design of novel compounds (Pattison & Wade, 1968).

Kinetics and Mechanism of Oxime Formation

  • Malpica et al. (1994) focused on the kinetics and mechanism of oxime formation from various pyridinecarboxaldehydes. Their research provides insights into the chemical processes involved in forming these oximes, which is crucial for their synthesis and application in different fields (Malpica et al., 1994).

Potential in Reactivation of Phosphorylated Acetylcholinesterase

  • Hagedorn and Hohler (1976) explored the potential of vinylogous pyridinaldoxims, derived from 4-pyridinecarboxaldehyde, in reactivating phosphorylated acetylcholinesterase. This application could have implications in treating certain types of nerve agent or pesticide poisoning (Hagedorn & Hohler, 1976).

Synthesis and Reactions for New Compounds

  • Knaus et al. (1980) studied the synthesis and reactions of 1-hydroxy-1-(pyridinyl)-2-propanones from pyridinecarboxaldehydes. Their work contributes to the development of new compounds with potential applications in various fields of chemistry and pharmacology (Knaus et al., 1980).

Synthesis of Schiff Base Derivatives

  • Zhao Ji-quan (2009) conducted research on synthesizing Schiff base derivatives from 6-alkyl-2-pyridinecarboxaldehydes. Such derivatives have wide applications in coordination chemistry and material science (Zhao Ji-quan, 2009).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(E)-1-(6-methylpyridin-2-yl)-N-phenylmethoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12-6-5-9-14(16-12)10-15-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISKZGJZNWBKSC-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime

CAS RN

70289-35-9
Record name 2-Pyridinecarboxaldehyde, 6-methyl-, O-(phenylmethyl)oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYL-2-PYRIDINEALDOXIME O-BENZYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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